![molecular formula C18H15N3OS3 B2390015 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide CAS No. 477503-65-4](/img/structure/B2390015.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thiazolo[4,5-g][1,3]benzothiazol-7-yl group, a phenyl group, and a propanamide group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds such as thiazolo[4,5-d]pyrimidin-7(6H)-ones have been studied for their potential as topoisomerase I inhibitors .Applications De Recherche Scientifique
Luminescent Sensing
Luminescent materials play a crucial role in chemical sensing. These materials emit electromagnetic radiation in the visible region when exposed to external stimuli. Metal–organic frameworks (MOFs) are hybrid organic/inorganic 3D coordination polymers with open structures. In recent years, luminescent MOFs have gained prominence as chemical sensors due to their advantages:
- Adsorption of Chromophores : MOFs can adsorb chromophores that are either luminescent themselves or act as antennas, expanding the range of sensing mechanisms beyond luminescence .
Electron-Withdrawing Heterocyclic Units
The compound’s unique heterocyclic system, benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), is less studied than other fused thiadiazoles. These electron-withdrawing units are found in various organic optoelectronic materials and hold promise for applications in fields such as chemistry, materials science, biotechnology, and nanotechnology .
Electrochemical and Optical Properties
Comparative studies on structurally correlated derivatives of benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole shed light on their electrochemical and optical properties. Understanding these properties is essential for tailoring the compound for specific applications .
Fluorophores for Optical Imaging
The compound’s fluorophores, derived from benzo-bis(1,2,5-thiadiazole), have attracted significant research attention. These optical imaging probes hold promise for early cancer diagnosis and imaging-guided therapy, making them relevant in biomedicine and related fields .
Propriétés
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS3/c1-23-18-20-13-9-8-12-15(16(13)25-18)24-17(19-12)21-14(22)10-7-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTRYQCEATXQQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389932.png)
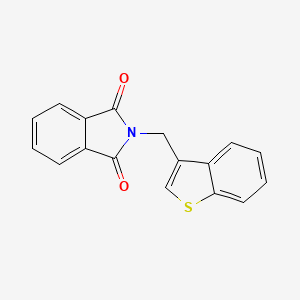
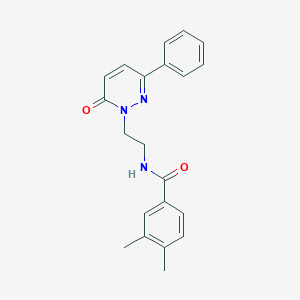
![N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2389935.png)
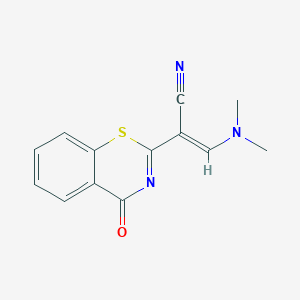
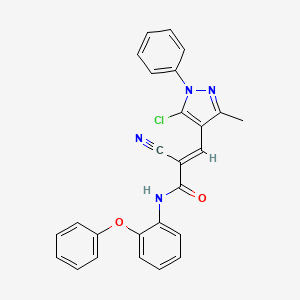
![[2-(1H-imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine trihydrochloride](/img/structure/B2389944.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2389945.png)

![2-(2,4-Dimethylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2389947.png)


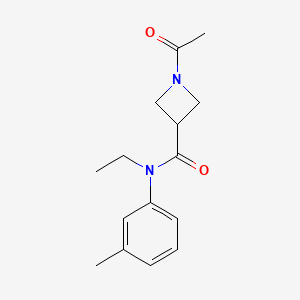
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389953.png)